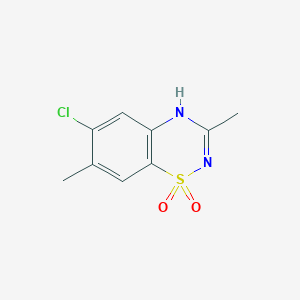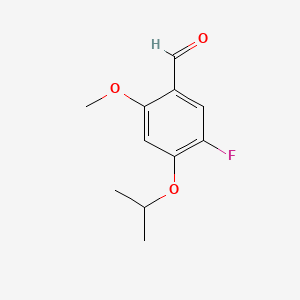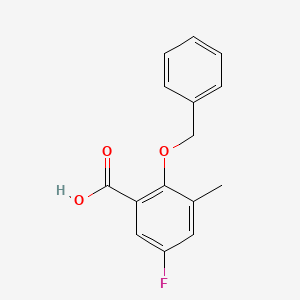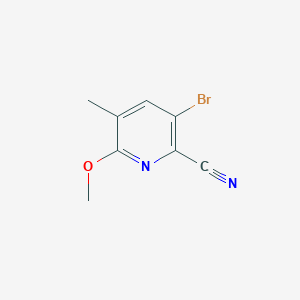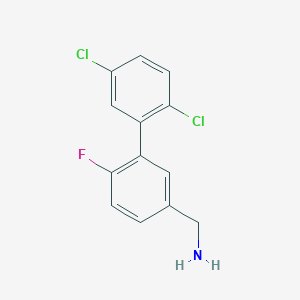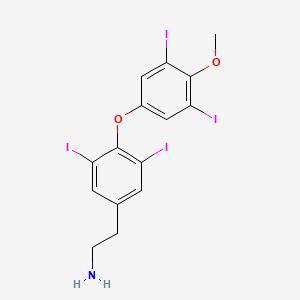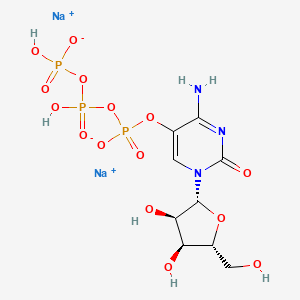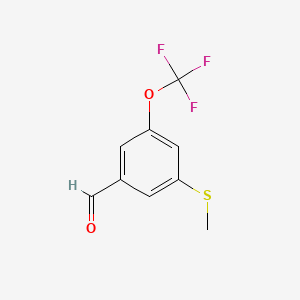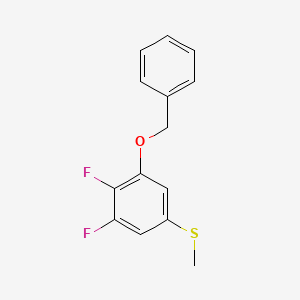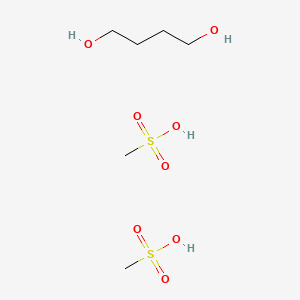
Butane-1,4-diol; methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diol and methanesulfonic acid are two distinct chemical compounds with significant industrial and scientific applicationsIt is a colorless, viscous liquid that is miscible with water and commonly used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and used as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Butane-1,4-diol
From Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.
From Maleic Anhydride: Maleic anhydride is first converted to the methyl maleate ester, which is then hydrogenated to produce butane-1,4-diol.
Biological Route: A genetically modified organism can be used to produce butane-1,4-diol via the biosynthesis of 4-hydroxybutyrate.
-
Methanesulfonic Acid
From Methane and Sulfur Trioxide: Methane is sulfonated with sulfur trioxide to produce methanesulfonic acid.
Analyse Chemischer Reaktionen
-
Butane-1,4-diol
-
Methanesulfonic Acid
Esterification and Alkylation: Methanesulfonic acid is used as a Brønsted acid catalyst in esterification and alkylation reactions.
Electrochemical Applications: Methanesulfonic acid-based electrolytes are used in electrochemical applications such as electrodeposition and redox flow batteries.
Wissenschaftliche Forschungsanwendungen
-
Butane-1,4-diol
Industrial Use: Used as a solvent and in the manufacture of plastics, elastic fibers, and polyurethanes.
Organic Synthesis: Used in the synthesis of γ-butyrolactone and tetrahydrofuran.
-
Methanesulfonic Acid
Green Chemistry: Used as a reagent for green chemistry due to its strong acidity and high chemical stability.
Electrochemical Applications: Used in the electrodeposition of tin-lead solder and in redox flow batteries.
Extractive Metallurgy: Used in metal recovery and refining processes.
Wirkmechanismus
-
Butane-1,4-diol
-
Methanesulfonic Acid
Vergleich Mit ähnlichen Verbindungen
-
Butane-1,4-diol
-
Methanesulfonic Acid
Eigenschaften
Molekularformel |
C6H18O8S2 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
butane-1,4-diol;methanesulfonic acid |
InChI |
InChI=1S/C4H10O2.2CH4O3S/c5-3-1-2-4-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
KMXUOSYEJAMGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


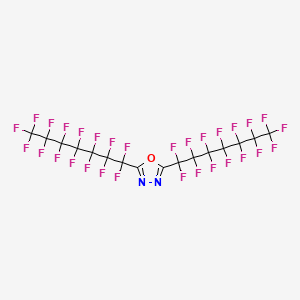
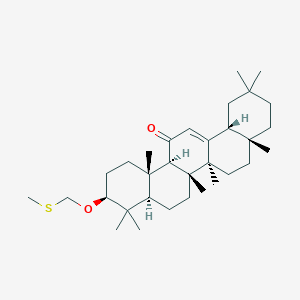
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
